molecular formula C11H15N3O5 B12593963 N-(4-Carboxybutanoyl)-L-histidine CAS No. 595606-47-6

N-(4-Carboxybutanoyl)-L-histidine

Cat. No.: B12593963
CAS No.: 595606-47-6
M. Wt: 269.25 g/mol
InChI Key: ZDNAICGIKKLYAH-QMMMGPOBSA-N
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Description

N-(4-Carboxybutanoyl)-L-histidine is a synthetic derivative of the essential amino acid L-histidine, designed for specialized biochemical and pharmaceutical research. This compound is characterized by a 4-carboxybutanoyl group attached to the amino moiety of the L-histidine backbone. The presence of the imidazole ring from the native histidine, known for its amphoteric properties and role in acid-base catalysis and metal ion chelation , combined with the additional carboxylic acid functional group, makes this molecule a versatile building block. It is particularly useful for probing enzyme active sites, designing novel peptide-based therapeutics, and studying metal-protein interactions. The carboxylic acid side chain enhances the molecule's hydrophilicity and provides a convenient site for further conjugation or immobilization onto surfaces, which is valuable for developing biosensors or affinity chromatography matrices. Researchers can leverage this compound to study modified peptides that mimic natural biological processes or to create biomaterials with specific binding properties. The product is offered in high purity to ensure experimental reproducibility and reliability. This compound is intended For Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Properties

CAS No.

595606-47-6

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H15N3O5/c15-9(2-1-3-10(16)17)14-8(11(18)19)4-7-5-12-6-13-7/h5-6,8H,1-4H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t8-/m0/s1

InChI Key

ZDNAICGIKKLYAH-QMMMGPOBSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Acylation of L-Histidine

One common method for synthesizing N-(4-Carboxybutanoyl)-L-histidine involves the direct acylation of L-histidine with 4-carboxybutanoic acid. The reaction typically follows these steps:

  • Reagents : L-histidine, 4-carboxybutanoic acid, coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)).

  • Reaction Conditions : The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

  • Mechanism : The carboxylic acid group of 4-carboxybutanoic acid reacts with the amino group of L-histidine to form an amide bond.

  • Yield : Typically, this method can achieve yields ranging from 70% to 90% depending on the optimization of reaction conditions and purification steps.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates. The preparation of this compound using microwave irradiation includes:

  • Reagents : Similar to direct acylation but often requires less coupling agent due to enhanced reactivity under microwave conditions.

  • Reaction Conditions : The mixture is subjected to microwave irradiation for a specified time, often between 1 to 5 minutes, at controlled temperatures.

  • Advantages : This method reduces reaction time significantly and can lead to higher purity products due to minimized side reactions.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a robust approach for synthesizing various peptides and derivatives, including this compound. The process involves:

  • Resin Selection : A suitable resin (e.g., Wang resin) is chosen for attaching the first amino acid.

  • Coupling Steps : Each amino acid is sequentially added using standard coupling reagents like HATU or DIC in the presence of base (e.g., N,N-Diisopropylethylamine).

  • Cleavage and Purification : After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).

Alternative Methods

Other methods reported in literature include enzymatic synthesis using specific proteases that can selectively acylate L-histidine or the use of more complex synthetic routes involving multiple steps for higher specificity and yield.

Characterization Techniques

After synthesis, characterization of this compound is crucial to confirm its structure and purity. Common techniques include:

Example Characterization Data

Technique Observations
NMR Peaks corresponding to histidine backbone and carboxybutanoyl group
Mass Spectrometry Molecular ion peak at m/z = [calculated mass] confirming synthesis
IR Characteristic peaks at ~1700 cm⁻¹ for carbonyl groups

Chemical Reactions Analysis

Types of Reactions: N-(4-Carboxybutanoyl)-L-histidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxybutanoyl group to a hydroxyl group.

    Substitution: The amide bond can be targeted for substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

A. Drug Development

N-(4-Carboxybutanoyl)-L-histidine is being investigated for its role as a pharmacological agent due to its structural similarity to other bioactive compounds. Its ability to modify histamine pathways makes it a candidate for treating conditions related to histamine dysregulation, such as allergies and gastric disorders. The compound's unique properties may also contribute to the development of histamine receptor antagonists, which are crucial in managing allergic reactions and gastric acid secretion.

B. Antioxidant Properties

Research indicates that derivatives of L-histidine exhibit antioxidant properties, potentially mitigating oxidative stress-related diseases. Studies have shown that L-histidine and its derivatives can scavenge reactive oxygen species, which are implicated in various pathological conditions including neurodegenerative diseases and cancer .

Metabolic Studies

A. Interaction with Non-Esterified Fatty Acids (NEFA)

Recent metabolomic studies have highlighted the interaction between this compound and NEFA metabolism. Elevated levels of NEFA are associated with metabolic disorders such as ketosis in cattle. This compound may play a role in modulating these effects, suggesting its potential use in managing metabolic diseases through dietary supplementation .

B. Nutritional Supplementation

As an amino acid derivative, this compound can be incorporated into nutritional supplements aimed at enhancing athletic performance and recovery. Its role in protein synthesis and muscle metabolism positions it as a beneficial additive for athletes and individuals engaged in strenuous physical activities .

Nutritional Science

A. Dietary Applications

The incorporation of this compound into diets may improve overall health by supporting metabolic functions and enhancing nutrient absorption. Its potential to influence histamine levels could also be beneficial in managing food sensitivities and allergies .

B. Animal Nutrition

In animal nutrition, this compound has been explored as a feed additive to enhance growth performance and health in livestock. Studies suggest that it can improve feed efficiency and support immune function, making it a valuable component in animal husbandry practices .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant EffectsDemonstrated that L-histidine derivatives scavenge reactive oxygen species effectively, reducing oxidative stress markers in vitro.
Metabolomic ProfilingIdentified changes in metabolite profiles upon treatment with this compound, indicating its role in lipid metabolism modulation during ketosis management in cattle.
Nutritional SupplementationFound that supplementation with L-histidine derivatives improved muscle recovery post-exercise by enhancing protein synthesis rates.

Mechanism of Action

The mechanism by which N-(4-Carboxybutanoyl)-L-histidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of L-Histidine

L-Histidine Bis(Fluoride) (LHis·2HF)
  • Structure: Combines L-histidine with hydrofluoric acid, forming a semi-organic crystal. The fluoride ions interact with imidazole and carboxyl groups, enhancing nonlinear optical (NLO) properties .
  • Key Properties :
    • Thermal stability up to 191°C .
    • Orthorhombic crystal structure (space group P21212) with strong ionic interactions .
N-Acetyl-L-Carnosine
  • Structure : Features an acetylated β-alanine linked to L-histidine, stabilizing the molecule against enzymatic degradation .
  • Applications : Used in ophthalmology for antioxidant and anti-glycation effects .
N-Acyl-L-Histidine Comicelles
  • Structure : Amphiphilic derivatives (e.g., N-octyloxybenzoyl-L-histidine) that self-assemble into pH-sensitive vesicles or micelles .
  • Applications : Catalyze stereoselective hydrolysis of esters, mimicking enzymatic activity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
N-(4-Carboxybutanoyl)-L-His* 284.26 Not reported Polar solvents Carboxybutanoyl, imidazole
L-His Bis(Fluoride) 254.23 >191 (decomposes) Water, polar solvents Fluoride, imidazole, carboxyl
N-Acetyl-L-Carnosine 226.23 254–256 Water Acetyl, β-alanine, imidazole
Pyridine Derivatives 466–545 268–287 Organic solvents Chlorophenyl, nitro, bromo

*Inferred from .

  • Polarity and Solubility: The carboxybutanoyl group increases hydrophilicity, favoring aqueous solubility, unlike chlorophenyl-substituted pyridines (), which are lipophilic .
  • Thermal Stability: L-His bis(fluoride) exhibits higher thermal stability (>191°C) due to strong ionic bonds, whereas acylated derivatives (e.g., N-acetyl-L-carnosine) decompose near 250°C .
Enzymatic Interactions
  • L-Histidine derivatives interact with proteins like HisG, a rate-limiting enzyme in histidine biosynthesis. Biochar-derived organic compounds upregulate hisG expression at 3–5% concentrations but inhibit it at ≥7% .
  • N-(4-Carboxybutanoyl)-L-His may act as a substrate or modulator for histidine-metabolizing enzymes, akin to L-histidine methyl ester (Km = 0.25–50 mM for GkHAL enzyme) .
Biomarker Potential
  • L-Histidine is implicated as a biomarker for PEGylated liposomal doxorubicin-induced hypersensitivity . Modified derivatives like N-(4-Carboxybutanoyl)-L-His may enhance diagnostic specificity or therapeutic monitoring.

Key Research Findings and Contradictions

  • Thermal Stability vs. Functionality: While L-His bis(fluoride) is thermally stable, its synthesis requires hazardous HF . N-(4-Carboxybutanoyl)-L-His offers a safer route but lacks thermal data.
  • Biosynthesis Modulation : Low biochar concentrations (1–5%) enhance histidine production, but high concentrations (≥7%) suppress it, suggesting dose-dependent effects of organic additives .

Biological Activity

N-(4-Carboxybutanoyl)-L-histidine is a derivative of L-histidine, an essential amino acid known for its significant biological roles. This compound, like its parent amino acid, exhibits various biological activities that contribute to health and disease management. This article reviews the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Antioxidant Properties

Histidine and its derivatives are recognized for their antioxidant capabilities. They can scavenge reactive oxygen species (ROS) and chelate metal ions, thereby preventing oxidative stress . The antioxidant function is critical in mitigating damage in various pathological conditions such as neurodegenerative diseases and inflammation.

Role in Metabolic Regulation

Recent studies have indicated that histidine supplementation could improve insulin sensitivity and modulate lipid metabolism. For instance, L-histidine has been shown to interact with non-esterified fatty acids (NEFAs), potentially reducing obesity-related parameters like body mass index (BMI) and fat mass . This suggests that this compound may also play a role in metabolic regulation.

Neuroprotective Effects

Histidine's ability to cross the blood-brain barrier allows it to exert neuroprotective effects. It is involved in neurotransmitter synthesis and may influence cognitive functions. The modulation of histamine levels in the brain can impact mood regulation and cognitive performance .

Clinical Trials on Histidine Supplementation

  • Histidine Tolerance Study : A study involving healthy subjects demonstrated that high doses of histidine significantly elevated plasma levels shortly after ingestion but returned to baseline within hours. This rapid fluctuation indicates a dynamic metabolic response to histidine intake .
  • Effects on Appetite and Zinc Excretion : Research assessing the impact of histidine on appetite found no significant changes in food intake or sensory perception among participants receiving high doses over four weeks. However, urinary zinc excretion increased significantly with higher histidine intake, suggesting potential interactions with mineral metabolism .
  • Metabolomic Profiling : Investigations into the metabolomic effects of L-histidine in bovine mammary epithelial cells revealed alterations in lipid biosynthesis pathways when exposed to NEFAs. This highlights the potential of histidine derivatives like this compound in managing metabolic disorders related to fatty acid imbalances .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges reactive oxygen species; protects against oxidative stress ,
Metabolic RegulationImproves insulin sensitivity; interacts with NEFAs to reduce obesity parameters
NeuroprotectiveInfluences neurotransmitter synthesis; crosses blood-brain barrier ,
Mineral InteractionAlters zinc excretion; potential implications for mineral metabolism

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Carboxybutanoyl)-L-histidine, and how is purity validated?

  • Methodology : Synthesis often involves coupling L-histidine with activated carboxylic acid derivatives (e.g., 4-carboxybutanoyl chloride) under controlled pH (7–9) using aqueous-organic biphasic systems. Purity validation employs reverse-phase HPLC with UV detection (210–254 nm) and high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns .
  • Experimental Design : For reproducibility, optimize reaction stoichiometry (1:1.2 molar ratio of L-histidine to acylating agent) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis purification via ion-exchange chromatography removes unreacted starting materials .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1H and 13C NMR in D2O or deuterated DMSO to resolve imidazole protons (δ 7.0–8.5 ppm) and carboxybutanoyl chain signals (δ 2.0–2.5 ppm).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode for molecular ion detection (e.g., [M+H]+ at m/z 287.1) and tandem MS/MS for fragmentation pattern analysis .
  • Viscosity Analysis : Jones-Dole equation to assess solute-solvent interactions in aqueous buffers, with B-coefficients indicating structural hydration effects .

Advanced Research Questions

Q. How do pH and ionic strength modulate the aggregation behavior and catalytic activity of this compound?

  • Mechanistic Insight : At pH < 6, protonation of the imidazole group reduces solubility, promoting micelle-like aggregation (critical aggregation concentration ~0.5–1.0 mM). Above pH 7, deprotonation enhances hydrophilicity, stabilizing monomeric forms. Catalytic efficiency in ester hydrolysis (e.g., p-nitrophenyl acetate) peaks at pH 7.5–8.0 due to optimal nucleophilic activation of the histidine side chain .
  • Experimental Design : Use dynamic light scattering (DLS) to monitor aggregate size (10–50 nm) and circular dichroism (CD) to track conformational changes. Compare kinetic constants (kcat/KM) across pH gradients (4–9) using stopped-flow spectrophotometry .

Q. How can contradictory data on catalytic efficiency between micellar and non-micellar systems be resolved?

  • Analysis Framework :

  • Surfactant Effects : Cationic surfactants (e.g., cetyltrimethylammonium bromide) enhance stereoselectivity in micellar systems by stabilizing transition states via electrostatic interactions. Non-micellar systems (e.g., aqueous buffers) lack this stabilization, leading to lower enantiomeric excess (ee) .
  • Statistical Validation : Apply multivariate regression to isolate variables (surfactant concentration, temperature) impacting catalytic rates. Use Arrhenius plots to differentiate activation energy barriers between systems .

Q. What structural features of this compound enable metal ion chelation and enzyme modulation?

  • Mechanistic Role :

  • Metal Chelation : The imidazole nitrogen and carboxylate groups coordinate transition metals (Cu²⁺, Fe³⁺), inhibiting Fenton reaction-driven oxidative damage. Chelation constants (log K) range from 8.5–10.5 for Cu²⁺, measured via UV-Vis titration .
  • Enzyme Inhibition : The carboxybutanoyl chain mimics peptide substrates, competitively binding to active sites of peptidases (e.g., angiotensin-converting enzyme). Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding affinities (ΔG ~ −8 to −10 kcal/mol) .

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